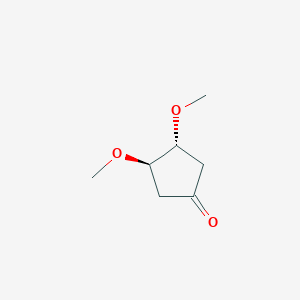
(3R,4R)-3,4-Dimethoxycyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Dimethoxycyclopentan-1-one, also known as DCK, is a synthetic compound that belongs to the class of arylcyclohexylamines. DCK has gained significant attention in recent years due to its potential application in scientific research.
Mécanisme D'action
(3R,4R)-3,4-Dimethoxycyclopentan-1-one acts as a selective NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium ion influx results in decreased glutamate release and reduced neuronal excitability. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have affinity for other receptors, such as sigma-1 receptors and serotonin receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to cause a dose-dependent decrease in locomotor activity in mice, as well as a decrease in body temperature. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have anxiolytic and antidepressant-like effects in animal models. In addition, (3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have neuroprotective effects, potentially due to its ability to reduce glutamate release and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R,4R)-3,4-Dimethoxycyclopentan-1-one in lab experiments is its selectivity for NMDA receptors, which allows for more precise manipulation of these receptors compared to other NMDA receptor antagonists. However, (3R,4R)-3,4-Dimethoxycyclopentan-1-one's potency and duration of action may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
Orientations Futures
There are several future directions for research on (3R,4R)-3,4-Dimethoxycyclopentan-1-one. One area of interest is the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one in neurological disorders. Additionally, further research is needed to understand the effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one on synaptic plasticity and long-term potentiation. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (3R,4R)-3,4-Dimethoxycyclopentan-1-one, including its metabolism and elimination from the body.
In conclusion, (3R,4R)-3,4-Dimethoxycyclopentan-1-one is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for NMDA receptors and its ability to block calcium ion influx make it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, more research is needed to fully understand the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
Méthodes De Synthèse
The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The resulting product is then reacted with cyclopentanone in the presence of a base to form (3R,4R)-3,4-Dimethoxycyclopentan-1-one.
Applications De Recherche Scientifique
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been used to study the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
Propriétés
IUPAC Name |
(3R,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
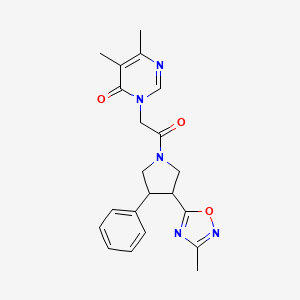

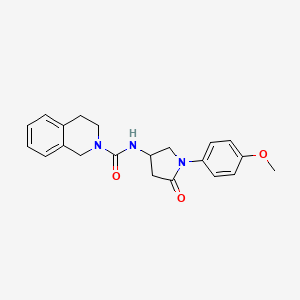



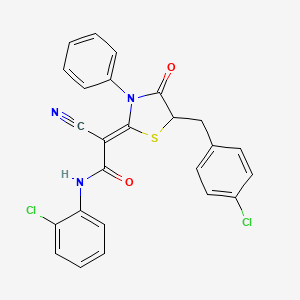
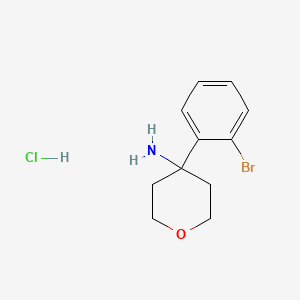
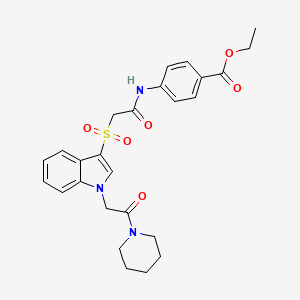

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)